molecular formula C6H4N2O5 B121306 5-Hydroxy-6-nitronicotinic acid CAS No. 59288-43-6

5-Hydroxy-6-nitronicotinic acid

Cat. No.: B121306
CAS No.: 59288-43-6
M. Wt: 184.11 g/mol
InChI Key: OODZZMDHMOPHHY-UHFFFAOYSA-N
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Description

5-Hydroxy-6-nitronicotinic acid: is a chemical compound with the molecular formula C6H4N2O5 and a molecular weight of 184.11 g/mol . It is also known by its synonym, 5-Hydroxy-6-nitropyridine-3-carboxylic acid . This compound is a derivative of nicotinic acid and features both hydroxyl and nitro functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6-nitronicotinic acid typically involves the nitration of 5-hydroxynicotinic acid. One common method includes dissolving 5-hydroxynicotinic acid in concentrated sulfuric acid, followed by the addition of fuming nitric acid. The reaction mixture is then stirred at elevated temperatures (55-60°C) for several days . After completion, the mixture is poured into ice, and the pH is adjusted to neutralize the solution, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the process likely involves similar nitration reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-6-nitronicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Reagents such as halogens or alkylating agents under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 5-nitro-6-pyridinecarboxylic acid.

    Reduction: Formation of 5-amino-6-hydroxynicotinic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Hydroxy-6-nitronicotinic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: Research into the biological activities of this compound and its derivatives is ongoing

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique functional groups allow for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-nitronicotinic acid is not fully elucidated. its effects are likely related to its ability to interact with various molecular targets through its hydroxyl and nitro groups. These interactions can influence biochemical pathways, potentially leading to therapeutic effects similar to those of nicotinic acid, such as lipid metabolism modulation .

Comparison with Similar Compounds

  • 5-Hydroxy-2-nitronicotinic acid
  • 6-Hydroxy-5-nitronicotinic acid
  • 5-Methyl-2-nitropyridine
  • 6-Nitropyridine-2-carboxylic acid

Comparison: 5-Hydroxy-6-nitronicotinic acid is unique due to the specific positioning of its hydroxyl and nitro groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications and potential biological activities .

Properties

IUPAC Name

5-hydroxy-6-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5/c9-4-1-3(6(10)11)2-7-5(4)8(12)13/h1-2,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODZZMDHMOPHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593078
Record name 5-Hydroxy-6-nitropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59288-43-6
Record name 5-Hydroxy-6-nitropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-6-nitronicotinic acid
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